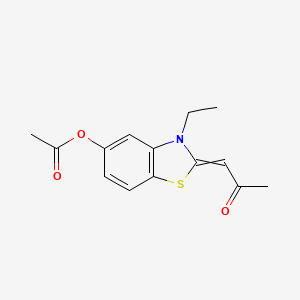
Sulfamide, N-cyclohexyl-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamide, N-cyclohexyl-N’-methyl-: is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sulfamide, N-cyclohexyl-N’-methyl- typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of a sulfonyl chloride with N-cyclohexyl-N’-methylamine in the presence of a base like pyridine can yield the desired sulfonamide . This method is advantageous as it avoids additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .
Análisis De Reacciones Químicas
Types of Reactions: Sulfamide, N-cyclohexyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of sulfamide to sulfonamide derivatives.
Reduction: Sulfonamides can be reduced to corresponding amines under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
Chemistry: Sulfamide, N-cyclohexyl-N’-methyl- is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, sulfonamides are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Sulfonamides have been widely used as antibiotics and are being explored for their potential in treating various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, sulfonamides are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of sulfamide, N-cyclohexyl-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can affect various biochemical pathways and cellular processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Sulfanilamide: A widely used antibiotic with a similar sulfonamide structure.
Sulfamethoxazole: Another antibiotic that is often used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: Sulfamide, N-cyclohexyl-N’-methyl- is unique due to its specific structural features, such as the cyclohexyl and methyl groups attached to the sulfonamide moiety.
Propiedades
Número CAS |
26120-13-8 |
|---|---|
Fórmula molecular |
C7H16N2O2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
N-(methylsulfamoyl)cyclohexanamine |
InChI |
InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 |
Clave InChI |
ZUIXLTHNGZTCBH-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)



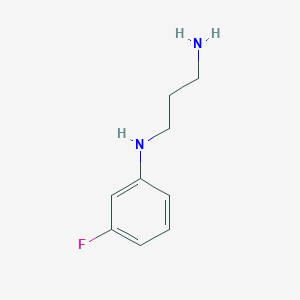
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
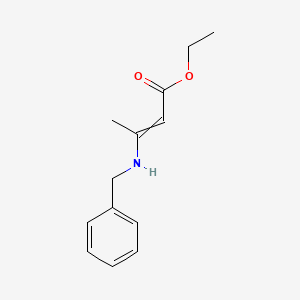
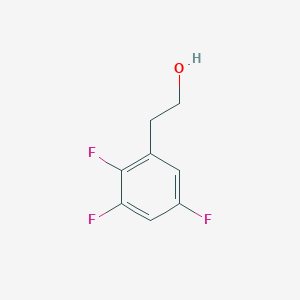
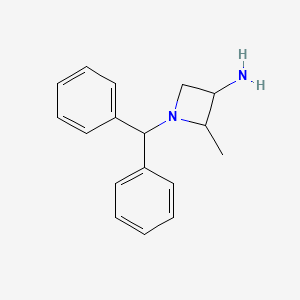

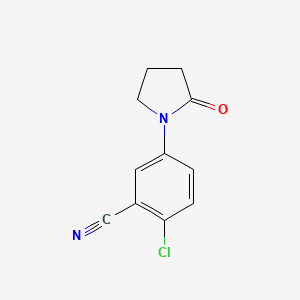
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
